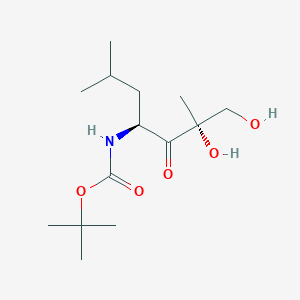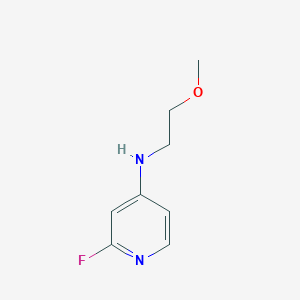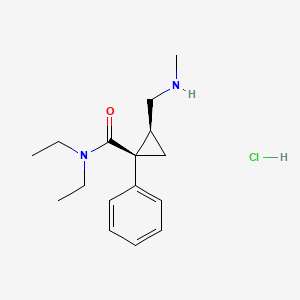
2-Amino-5-bromo-6-(difluoromethyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-bromo-6-(difluoromethyl)nicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of an amino group at the 2-position, a bromine atom at the 5-position, and a difluoromethyl group at the 6-position of the nicotinic acid structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-6-(difluoromethyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-bromo-6-(difluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromine atom can produce various substituted nicotinic acids.
Applications De Recherche Scientifique
2-Amino-5-bromo-6-(difluoromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate the biological activity of nicotinic acid derivatives and their potential therapeutic effects.
Medicine: Research into its pharmacological properties may lead to the development of new drugs targeting specific pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-5-bromo-6-(difluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and difluoromethyl groups can influence the compound’s lipophilicity and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromonicotinic acid: Lacks the difluoromethyl group, resulting in different chemical properties.
6-Bromo-2-(difluoromethyl)nicotinic acid: Lacks the amino group, affecting its reactivity and biological activity.
2-Amino-5-chloronicotinic acid: Substitutes bromine with chlorine, leading to variations in reactivity and stability.
Uniqueness
The presence of both the amino group and the difluoromethyl group in 2-Amino-5-bromo-6-(difluoromethyl)nicotinic acid imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H5BrF2N2O2 |
|---|---|
Poids moléculaire |
267.03 g/mol |
Nom IUPAC |
2-amino-5-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5BrF2N2O2/c8-3-1-2(7(13)14)6(11)12-4(3)5(9)10/h1,5H,(H2,11,12)(H,13,14) |
Clé InChI |
LGRGCFLSHJAMRR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1Br)C(F)F)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


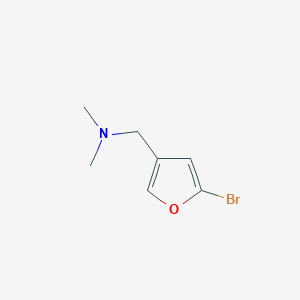
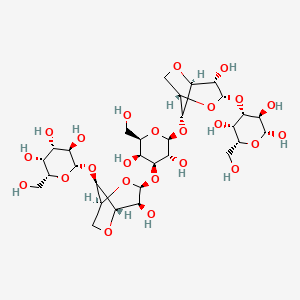
![N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt](/img/structure/B13434623.png)
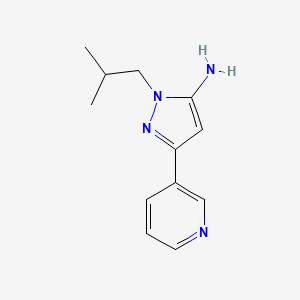
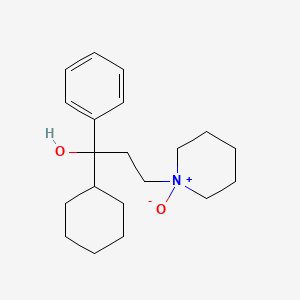
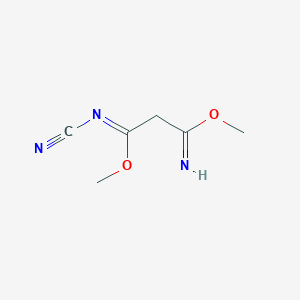
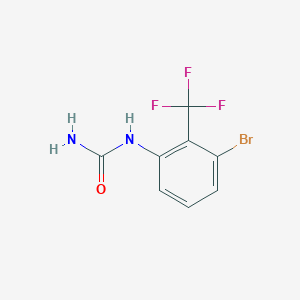


![[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride](/img/structure/B13434672.png)
